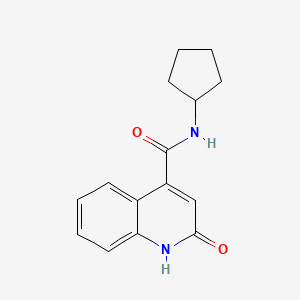

N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNZDCMPLFKZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329985 | |

| Record name | N-cyclopentyl-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

731821-68-4 | |

| Record name | N-cyclopentyl-2-oxo-1H-quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Target Identification and Mechanistic Characterization of N Cyclopentyl 2 Hydroxy 4 Quinolinecarboxamide

High-Throughput Screening Strategies for Initial Biological Activity Assessment

High-throughput screening (HTS) serves as a critical initial step in drug discovery and chemical biology, allowing for the rapid assessment of large compound libraries for potential biological activity. For compounds like N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide, both target-based and phenotypic screening strategies are employed.

Phenotypic screening, in particular, has proven effective for identifying bioactive quinoline-4-carboxamides. In this approach, compounds are tested for their ability to produce a specific effect in a cellular or whole-organism model, without prior knowledge of the molecular target. For instance, a series of quinoline-4-carboxamides was identified from a phenotypic screen of a protein kinase library against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov This initial screen identified compounds with antiplasmodial activity, which then underwent further optimization. nih.govnih.gov

Another common HTS approach involves assessing the cytotoxicity of compounds against various cancer cell lines. This can reveal potential anti-proliferative effects and provide a starting point for investigating anticancer mechanisms. For example, various N-substituted-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and screened for their cytotoxic effects against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). mdpi.com

Biochemical assays are also integral to HTS. These assays can be designed to measure the inhibition of specific enzymes. For quinoline (B57606) derivatives, screens for the inhibition of enzymes like lipoxygenases have been conducted to identify potential anti-inflammatory agents. mdpi.com

The table below summarizes common HTS strategies applicable to the initial biological assessment of quinoline carboxamides.

| Screening Strategy | Description | Example Application for Related Compounds |

| Phenotypic Screening | Assesses the effect of a compound on a whole cell or organism. | Identification of quinoline-4-carboxamides with anti-malarial activity against P. falciparum. nih.govnih.gov |

| Cytotoxicity Assays | Measures the ability of a compound to kill cancer cells. | Evaluation of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against various cancer cell lines. mdpi.com |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit a specific enzyme. | Screening of 4-hydroxy-2-quinolinone derivatives for inhibition of soybean lipoxygenase (LOX). mdpi.com |

| Photosynthesis Inhibition Assays | Measures the inhibition of photosynthetic electron transport in chloroplasts. | Testing of substituted quinoline-2-carboxamides for their herbicidal potential. nih.gov |

Identification and Validation of Specific Protein and Enzyme Targets

Following initial screening, the identification and validation of specific molecular targets are crucial for understanding a compound's mechanism of action. For the broader class of quinoline carboxamides, several protein and enzyme targets have been identified, suggesting potential targets for this compound.

One notable target is the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. A quinoline-4-carboxamide derivative, discovered through phenotypic screening, was found to exert its antimalarial effect by inhibiting this crucial protein involved in parasite protein synthesis. nih.govnih.gov

In the context of cancer, several enzymes have been identified as targets for quinoline carboxamide derivatives. Substituted N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) , a key enzyme in cell signaling pathways that promote cell survival and proliferation. mdpi.com Additionally, other quinoline derivatives have been shown to inhibit P-glycoprotein (ABCB1) , a protein associated with multidrug resistance in cancer. nih.gov

For potential anti-inflammatory applications, soybean lipoxygenase (LOX) has been identified as a target for 4-hydroxy-2-quinolinone carboxamides. mdpi.com LOX enzymes are involved in the biosynthesis of inflammatory mediators.

Furthermore, some quinoline-carboxamide derivatives have been found to act as antagonists of the P2X7 receptor (P2X7R) , an ion channel involved in inflammation and cancer. nih.gov

The herbicidal activity of some quinoline derivatives is attributed to the inhibition of photosynthetic electron transport , likely through interaction with components of Photosystem II (PSII) . nih.gov

The following table presents a summary of identified protein and enzyme targets for various quinoline carboxamide derivatives.

| Target | Biological Process | Therapeutic Area |

| Translation Elongation Factor 2 (PfEF2) | Protein Synthesis | Antimalarial |

| Phosphatidylinositol 3-kinase (PI3Kα) | Cell Signaling, Survival | Anticancer |

| P-glycoprotein (ABCB1) | Drug Efflux | Anticancer (MDR) |

| Lipoxygenase (LOX) | Inflammation | Anti-inflammatory |

| P2X7 Receptor (P2X7R) | Ion Transport, Inflammation | Anticancer, Anti-inflammatory |

| Photosystem II (PSII) | Photosynthesis | Herbicidal |

Elucidation of Binding Modes and Key Molecular Interactions with Biological Macromolecules

Understanding how a compound binds to its molecular target is fundamental to elucidating its mechanism of action and for guiding further drug development. Molecular docking and other computational modeling techniques are frequently used to predict and analyze these interactions.

For quinoline carboxamide derivatives, molecular docking studies have provided insights into their binding modes with various targets. For instance, in the case of P-glycoprotein inhibitors, docking studies revealed that 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives establish significant binding affinities through both hydrophobic interactions and hydrogen bonds. nih.gov

Similarly, molecular modeling of quinoline derivatives targeting the VGFR tyrosine kinase binding pocket has been performed to understand their recognition profiles. researchgate.net These studies help in identifying key amino acid residues within the binding site that interact with the compound.

In the context of P2X7R antagonists, in-silico modeling has been used to predict the interactions between quinoline-carboxamide derivatives and the receptor. nih.gov For LOX inhibitors, docking studies have shown that quinolinone-carboxamide analogs can bind to an alternative binding site in a manner similar to known reference compounds. mdpi.com

While specific binding data for this compound is not available, these studies on related compounds suggest that its interactions with protein targets would likely involve a combination of:

Hydrogen bonding: The hydroxyl and amide groups of the molecule are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The cyclopentyl and quinoline ring systems can engage in hydrophobic interactions with nonpolar regions of a protein's binding pocket.

Pi-stacking: The aromatic quinoline ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Investigation of Downstream Cellular Pathways and Signaling Cascades Modulated by the Compound

The interaction of a compound with its molecular target initiates a cascade of downstream cellular events. The nature of these events depends on the function of the target protein.

For quinoline carboxamides that inhibit PI3Kα, the downstream signaling pathway affected is the PI3K/AKT/mTOR pathway. Inhibition of PI3Kα would lead to decreased phosphorylation of AKT and downstream effectors, ultimately resulting in reduced cell proliferation and survival. mdpi.com

In the case of P2X7R antagonists, blocking the receptor's activity can modulate downstream events such as calcium influx, inflammasome activation, and apoptosis. Studies on quinoline-carboxamide P2X7R antagonists have shown that they can induce apoptotic cell death. nih.gov

For compounds that induce DNA damage responses, such as some quinoline-based analogs, activation of the p53 pathway can be a downstream consequence.

The inhibition of photosynthetic electron transport by quinoline derivatives would disrupt the production of ATP and NADPH, which are essential for carbon fixation and other metabolic processes in plants.

Analysis of Compound Effects on Cellular Processes and Physiological Functions (e.g., photosynthesis inhibition)

The ultimate biological effect of a compound is the culmination of its interactions with molecular targets and the subsequent modulation of cellular pathways. For the quinoline carboxamide class of compounds, a range of effects on cellular and physiological processes has been observed.

A prominent and well-documented effect of certain quinoline and naphthalene (B1677914) carboxamides is the inhibition of photosynthesis . nih.gov These compounds have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The likely mechanism is the interruption of electron flow in Photosystem II (PSII). nih.gov This herbicidal activity makes this class of compounds of interest for agricultural applications.

In the context of cancer, the cellular effects of quinoline carboxamides are often linked to the inhibition of cell proliferation and the induction of apoptosis. For example, quinoline-carboxamide derivatives that antagonize the P2X7R have been shown to have anti-proliferative effects and to induce cellular shrinkage and nuclear condensation, which are hallmarks of apoptosis. nih.gov

For the antimalarial quinoline-4-carboxamides, the inhibition of protein synthesis through the targeting of PfEF2 leads to the arrest of parasite growth and replication. nih.govnih.gov

The table below provides a summary of the observed effects of related quinoline carboxamides on cellular and physiological processes.

| Cellular/Physiological Process | Observed Effect | Example Compound Class |

| Photosynthesis | Inhibition of photosynthetic electron transport (PET) | Substituted quinoline-2-carboxamides nih.gov |

| Cell Proliferation | Inhibition of cancer cell growth | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides mdpi.com |

| Apoptosis | Induction of programmed cell death | Quinoline-carboxamide P2X7R antagonists nih.gov |

| Protein Synthesis | Inhibition of translation (in P. falciparum) | Quinoline-4-carboxamides nih.govnih.gov |

| Inflammation | Inhibition of inflammatory mediators | 4-hydroxy-2-quinolinone carboxamides mdpi.com |

Structure Activity Relationship Sar Studies of N Cyclopentyl 2 Hydroxy 4 Quinolinecarboxamide Derivatives

Comprehensive Analysis of Substituent Effects on the Quinoline (B57606) Ring (Positions 2, 4) on Biological Activity

The quinoline core is a critical component for the activity of this compound class, with substitutions at positions 2 and 4 playing a pivotal role in modulating potency and selectivity. The 2-hydroxy group, in particular, is often considered a key interaction point with biological targets.

The following table summarizes the general effects of substitutions on the quinoline ring based on findings from related compound series.

| Position | Substituent/Modification | General Effect on Biological Activity |

| 2 | Hydroxy (or oxo tautomer) | Often crucial for target interaction through hydrogen bonding. |

| 2 | Phenyl | Can confer potent antagonist activity at certain receptors (e.g., NK-3). nih.gov |

| 2 | Hydrophobic groups | May increase inhibitory potency against specific targets. nih.gov |

| 4 | Hydroxy | Can participate in intramolecular hydrogen bonding, affecting conformation. nih.gov |

| 4 | Carboxamide | Essential linker to the N-alkyl group, with its position being critical for activity. |

Evaluation of Modifications to the N-Cyclopentyl Group and their Impact on Target Binding and Selectivity

The N-cyclopentyl group is a significant contributor to the binding affinity and selectivity profile of this series of compounds. Modifications to this aliphatic ring system have been explored to understand the steric and conformational requirements of the target's binding pocket.

In broader studies of quinoline carboxamides, the nature of the N-substituent has been shown to dramatically influence biological activity. For instance, in a series of 4-hydroxy-2-quinolinone-3-carboxamides, replacing an N-methyl with an N-phenyl substituent resulted in a notable change in antioxidant activity. nih.gov While not a direct analog, this highlights the sensitivity of the N-substituent position to structural changes.

The size and nature of alkyl substituents attached to the carboxamide nitrogen can lead to significant variations in potency. For example, in a series of quinazolinone-2-carboxamides, a related class of compounds, exploration of different alkyl substituents by varying their size and length was a key strategy in optimizing antimalarial activity. researchgate.net This systematic approach often reveals an optimal size and shape for the substituent to fit within the target's binding site, suggesting that the cyclopentyl group in N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide likely occupies a well-defined hydrophobic pocket.

The table below illustrates the impact of modifying the N-alkyl group in related carboxamide series.

| N-Substituent | General Impact on Activity | Rationale |

| Small alkyl (e.g., methyl) | Variable, often serves as a baseline for comparison. | Provides minimal steric bulk, allowing for initial assessment of the binding pocket. |

| Phenyl | Can drastically alter activity, sometimes leading to a decrease. nih.gov | Introduces aromatic interactions and significant steric bulk, which may not be favorable. |

| Cyclopentyl | Often confers a good balance of potency and selectivity. | The rigid, defined shape can fit well into specific hydrophobic pockets. |

| Larger alkyl/cycloalkyl | May increase or decrease potency depending on the target. | Can provide enhanced hydrophobic interactions if the binding pocket is large enough to accommodate them. |

Systematic Investigation of the Carboxamide Linker's Role in Activity and Conformation

The carboxamide linker is a fundamental structural element, providing a crucial connection between the quinoline core and the N-cyclopentyl group. Its rigidity and hydrogen bonding capabilities are key to orienting the two main pharmacophoric elements correctly for optimal target interaction.

Studies on similar heterocyclic carboxamides have consistently shown that the carboxamide linker is essential for maintaining biological activity. For instance, in a series of anticancer quinoxaline (B1680401) derivatives, an NH-CO linker at the second position was found to increase activity, while aliphatic linkers led to a decrease. mdpi.com This underscores the importance of the specific atoms and their arrangement within the linker.

The conformational rigidity imparted by the carboxamide bond, due to its partial double-bond character, limits the rotational freedom of the molecule. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the target, thus enhancing affinity. The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the carboxamide group are also critical for forming specific interactions with amino acid residues in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for understanding the relationship between the physicochemical properties of this compound derivatives and their biological activity. These models translate structural features into numerical descriptors, which are then correlated with activity to generate predictive equations.

QSAR studies on quinoline derivatives have successfully been used to develop models that can predict the inhibitory activity against various targets. nih.gov These models often employ a range of 2D and 3D molecular descriptors, which can account for factors such as electronic properties, hydrophobicity, and steric effects. nih.gov For instance, a QSAR model for a series of quinoline derivatives identified a single descriptor that could predict inhibitory activity with high accuracy. nih.gov

The development of robust QSAR models for this compound derivatives would enable the virtual screening of large compound libraries and the rational design of new analogs with improved potency and selectivity. nih.gov Both linear and non-linear modeling approaches, such as those using machine learning algorithms, have shown promise in this area. frontiersin.org Non-linear models can be particularly adept at capturing complex relationships between molecular structure and biological activity. frontiersin.org

The following table outlines the key components of a typical QSAR study for this class of compounds.

| QSAR Component | Description | Example Descriptors |

| Structural Descriptors | Numerical representations of molecular properties. | Molecular weight, LogP (hydrophobicity), topological polar surface area (TPSA), electronic charges. |

| Statistical Model | Mathematical equation correlating descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning algorithms (e.g., k-Nearest Neighbors, Decision Trees). nih.gov |

| Model Validation | Assessment of the model's predictive power using internal and external test sets. | R² (coefficient of determination), RMSE (root mean squared error). nih.gov |

| Predictive Design | Use of the validated model to predict the activity of novel, unsynthesized compounds. | In silico screening to prioritize candidates for synthesis and biological testing. |

Stereochemical Considerations and their Influence on Bioactivity

While this compound itself is achiral, the introduction of stereocenters through modification of the quinoline ring or the N-cyclopentyl group can have a profound impact on biological activity. The three-dimensional arrangement of atoms is often critical for precise interaction with chiral biological targets such as enzymes and receptors.

When substituents are introduced that create a chiral center, the resulting enantiomers or diastereomers frequently exhibit different biological activities. This is because one stereoisomer may fit more favorably into the binding site of a target protein than the other. For example, the incorporation of a methyl group at a benzylic position in a related series of antimalarial compounds was explored, which would introduce a stereocenter and potentially lead to differential activity between the enantiomers. researchgate.net

The separation and individual testing of stereoisomers are therefore crucial steps in the SAR exploration of chiral derivatives. This allows for the identification of the eutomer (the more active isomer), which can guide further drug design efforts. Understanding the stereochemical requirements of the target can lead to the development of more potent and selective compounds with potentially fewer off-target effects.

Computational and in Silico Investigations of N Cyclopentyl 2 Hydroxy 4 Quinolinecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide and its derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, in the context of anticancer drug design, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked into the binding site of PI3Kα, a key enzyme in cancer signaling pathways. mdpi.com These simulations revealed that the compounds occupy the binding site and interact with key residues, providing a rationale for their observed antiproliferative activity. mdpi.com

Similarly, computational studies on quinoline (B57606) derivatives have been used to understand their interactions with targets like soybean lipoxygenase (LOX), indicating their potential as anti-inflammatory agents. nih.gov The docking scores and interaction patterns derived from these simulations help in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics Simulations to Explore Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational changes and stability of the complex over time. For quinoline-based compounds, MD simulations have been employed to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand and receptor adapt to each other's presence and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.

Virtual Screening Approaches for Identification of Novel Quinolinecarboxamide Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been applied to identify novel quinolinecarboxamide scaffolds with desired biological activities. By using known active compounds as a template, virtual screening can efficiently filter through vast chemical spaces to find new molecules with similar properties.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues

Pharmacophore modeling is a powerful tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For this compound and its analogs, pharmacophore models can be generated based on the structures of known active compounds.

These models serve as templates for designing new molecules with potentially improved activity and selectivity. By applying pharmacophore modeling and database screening, researchers have successfully identified novel scaffolds targeting enzymes like PI3Kα. mdpi.com This approach guides the rational design of new derivatives by ensuring they possess the key features required for biological activity.

Prediction of ADMET-Related Properties (excluding human in vivo pharmacokinetics and toxicity)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. For quinolinecarboxamide derivatives, computational tools like SwissADME have been used to predict various physicochemical and pharmacokinetic parameters. nih.gov These predictions provide valuable information about the potential oral bioavailability and drug-likeness of the compounds. nih.govnih.gov

Parameters such as lipophilicity (LogP), water solubility, and compliance with Lipinski's rule of five are commonly calculated. nih.gov These in silico assessments help in identifying compounds with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Table of Predicted ADMET-Related Properties for Representative Quinolinecarboxamide Derivatives:

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violation |

| Derivative A | 350.42 | 3.2 | 2 | 4 | 0 |

| Derivative B | 412.51 | 4.5 | 1 | 5 | 0 |

| Derivative C | 478.60 | 5.8 | 3 | 6 | 1 |

Note: The data in this table is illustrative and based on typical predictions for compounds of this class.

Pre Clinical in Vitro Biological Evaluation and Mechanistic Assays

Assessment of Antimicrobial Activity Against Diverse Microbial Strains

The antimicrobial properties of quinoline (B57606) derivatives have been a subject of considerable research. While specific data for N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide is not extensively detailed in the available literature, studies on related N-substituted quinoline-4-carboxamides provide insights into the potential activity of this compound class. For instance, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics. One of the lead compounds from this series demonstrated antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 µg/mL. nih.gov

Another study on N2,N4-disubstituted quinazoline-2,4-diamines, which share a core heterocyclic structure, showed potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, with MICs as low as 0.5 μM. nih.gov These findings suggest that the quinoline scaffold, a key feature of this compound, is a viable pharmacophore for the development of novel antimicrobial agents. However, without direct testing of this compound against a panel of diverse microbial strains, its specific antimicrobial spectrum and potency remain to be elucidated.

Determination of Antiviral Potential against Relevant Viral Pathogens

The antiviral activity of quinoline derivatives has been explored against a variety of viral pathogens. Notably, the 4-hydroxyquinoline-3-carboxamide (4-HQC) class of compounds has been identified as potent and broad-spectrum inhibitors of herpesviruses. asm.orgnih.gov These compounds function by inhibiting the viral DNA polymerase. asm.orgnih.gov For example, two compounds from this class, PNU-181128 and PNU-181465, exhibited significant activity against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2). asm.org The average 50% inhibitory concentrations (IC50) against HCMV isolates were 1.3 µM and 0.98 µM, respectively, comparable to the standard drug ganciclovir. asm.org

Furthermore, 4-oxoquinoline-3-carboxamide derivatives have demonstrated antiviral activity against bovine herpesvirus type 5 (BoHV-5). researchgate.netnih.gov One promising compound exhibited a 50% effective concentration (EC50) of 6.0 µM. nih.gov While these data are for 3-carboxamide derivatives, they highlight the potential of the broader 4-hydroxyquinoline (B1666331) carboxamide scaffold in antiviral research. Studies on 4-[(quinolin-4-yl)amino]benzamide derivatives have also shown anti-influenza virus activity, with one compound exhibiting an EC50 of 11.38 µM in a cytopathic effect assay. mdpi.com Direct evaluation of this compound against a panel of relevant viral pathogens is necessary to determine its specific antiviral profile.

Investigation of Anticancer Mechanisms in Established Cell Lines: Apoptosis, Cell Cycle, and Proliferation Assays

Quinoline derivatives are a well-established class of compounds with significant anticancer activity, acting through various mechanisms including cell cycle arrest and induction of apoptosis. arabjchem.orgarabjchem.org While specific data for this compound is limited, research on analogous structures provides valuable insights.

Studies on various quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. For example, a series of quinoline-chalcone derivatives showed significant inhibitory potency against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values for the most active compound being 1.38 µM, 5.34 µM, and 5.21 µM, respectively. mdpi.com Another study on 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid reported an 82.9% reduction in cellular growth of MCF-7 cells. nih.gov

Mechanistic studies have revealed that some quinoline derivatives induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis. For instance, certain quinazoline (B50416) derivatives, which are structurally related, caused a significant accumulation of THP-1 leukemia cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is often accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov One quinoline derivative, 91b1, exhibited a cytotoxic effect on various cancer cell lines with MTS50 values comparable to the chemotherapy drug cisplatin. nih.gov

The following table summarizes the anticancer activity of some representative quinoline derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 / Activity | Reference |

| Quinoline-Chalcone Derivative | MGC-803 | 1.38 µM | mdpi.com |

| Quinoline-Chalcone Derivative | HCT-116 | 5.34 µM | mdpi.com |

| Quinoline-Chalcone Derivative | MCF-7 | 5.21 µM | mdpi.com |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% growth reduction | nih.gov |

| Quinazoline-Sulfonamide Derivative | Jurkat (T-cell leukemia) | 4-6.5 µM | nih.gov |

| Quinazoline-Sulfonamide Derivative | THP-1 (monocytic leukemia) | 4-6.5 µM | nih.gov |

Evaluation of Anti-inflammatory Activity in Cell-Based Models: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of quinoline derivatives has been investigated, with many compounds demonstrating inhibitory effects on key inflammatory mediators. alliedacademies.org The core structure of this compound suggests it may possess similar properties.

Research on N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, analogues of the immunomodulatory drug roquinimex, has shown significant topical anti-inflammatory activity. nih.gov In a phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test, these compounds exhibited potent inhibition, with the 6-bromo derivative inducing a 73% inhibition at a concentration of 0.2 mM kg-1. nih.gov

Furthermore, certain 2-phenyl quinoline carboxamide derivatives have been evaluated for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. alliedacademies.org One of the synthesized compounds demonstrated potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org The anti-inflammatory actions of quinoline derivatives are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Receptor Binding and Enzyme Inhibition Assays for Specific Targets

A series of pyrazine, quinoline-carboxamide, and oxadiazole derivatives were evaluated as antagonists of the P2X7 receptor (P2X7R), which is implicated in various pathological conditions, including cancer. nih.gov Several quinoline-carboxamide derivatives were found to be potent and selective inhibitors of the human P2X7R, with IC50 values in the sub-micromolar range. nih.gov For example, one of the most potent compounds exhibited an IC50 value of 0.682 µM. nih.gov

In the context of enzyme inhibition, as mentioned previously, 4-hydroxyquinoline-3-carboxamides are known inhibitors of herpesvirus DNA polymerase. asm.orgnih.gov Additionally, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of bacterial DNA gyrase B. nih.gov One such derivative, f14, showed an IC50 of 0.28 µM against S. aureus GyrB. nih.gov These findings underscore the potential for this compound to interact with and inhibit specific enzymes, a hypothesis that warrants direct experimental validation.

In Vitro Cytotoxicity Profiling (e.g., THP-1 cell line) for General Cell Viability

Assessing the general cytotoxicity of a compound is a crucial step in its preclinical evaluation. The human monocytic leukemia cell line, THP-1, is often used for this purpose. While specific cytotoxicity data for this compound on THP-1 cells is not available, studies on related quinoline and quinazoline derivatives provide some context.

A study on quinazoline–sulfonamide derivatives investigated their antileukemic activities against Jurkat and THP-1 cell lines. nih.govnih.gov Two of the compounds were particularly potent in suppressing cell proliferation, with IC50 values in the range of 4–6.5 µM for both cell lines. nih.gov Another study on dioxopiperidinamide derivatives reported the cytotoxic activity of selected compounds against THP-1 cells, with the most active compound showing an IC50 value of 4.15 µg/ml. researchgate.net

These studies indicate that the broader class of quinoline-related compounds can exhibit significant cytotoxicity against THP-1 cells. The specific cytotoxic profile of this compound would need to be determined through direct in vitro assays to understand its therapeutic window and potential for off-target effects.

Pre Clinical in Vivo Studies Focusing on Mechanistic Insights Animal Models Only

Assessment of Efficacy in Relevant Animal Models of Disease (e.g., infectious diseases, autoimmune disorders)

The quinoline-4-carboxamide scaffold has been a key area of investigation in the development of novel therapeutics, particularly for infectious diseases such as malaria. In vivo efficacy of derivatives has been demonstrated in mouse models of the disease. For instance, a series of quinoline-4-carboxamides were evaluated for their ability to reduce parasitemia in mice infected with Plasmodium berghei. nih.govresearchgate.net

One notable derivative demonstrated a significant, dose-dependent reduction in parasite levels when administered orally. acs.org The lead optimization of this series focused on improving metabolic stability and oral bioavailability, which led to compounds with potent in vivo efficacy. nih.govresearchgate.net Some advanced quinoline-4-carboxamides showed a greater than 99% reduction in parasitemia at low oral doses in the P. berghei mouse model. nih.gov

These studies underscore the potential of the quinoline-4-carboxamide core structure to yield compounds with significant in vivo efficacy in models of infectious disease. The methodologies employed in these studies, including dose-ranging efficacy assessments and monitoring of parasite burden, are directly applicable to the future in vivo evaluation of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide.

Investigation of Compound Biodistribution and Target Engagement in Animal Tissues

Understanding the distribution of a compound throughout the body and its engagement with the intended target in relevant tissues is a critical aspect of preclinical development. For quinoline (B57606) derivatives, in vivo biodistribution studies have been facilitated by the use of multimodal nanoparticles and radiolabeling techniques. nih.gov

For example, studies utilizing organically modified silica (B1680970) (ORMOSIL) nanoparticles conjugated with near-infrared fluorophores and radiolabeled with Iodine-124 have been used to track the in vivo distribution of these particles in mice. nih.gov These studies revealed accumulation in major reticuloendothelial system organs such as the liver, spleen, and stomach, with clearance occurring via hepatobiliary excretion. nih.gov While not specific to the subject compound, this approach highlights a powerful method for assessing the biodistribution of novel quinoline-based molecules.

Pharmacokinetic studies in mice have also provided insights into the biodistribution of quinoline-4-carboxamide derivatives. These studies have revealed information on oral bioavailability, clearance rates, and volume of distribution, all of which are critical parameters for understanding how a compound distributes within and is eliminated from the body. acs.orgresearchgate.net For instance, certain derivatives exhibited low clearance and a good half-life in mice, although oral bioavailability was sometimes limited by poor permeability. acs.org

Analysis of Pharmacodynamic Biomarkers in Animal Models

Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its target and eliciting the desired biological effect in vivo. For quinoline-based compounds, studies have successfully employed such biomarkers. For example, 4-amino-8-quinoline carboxamides have been identified as inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.net

In a diet-induced obese mouse model, administration of these inhibitors led to an elevation of NAD levels in both liver and muscle tissue. researchgate.net This demonstrates target engagement and a downstream functional effect, providing proof-of-concept for the compound's mechanism of action in a relevant animal model. Such an approach, identifying a target and a corresponding measurable biomarker, would be a key step in the in vivo mechanistic evaluation of this compound.

Application of In Vivo Imaging Techniques (e.g., PET) for Molecular Target Occupancy and Distribution in Animal Models

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to visualize and quantify the distribution and target occupancy of a drug candidate. frontiersin.org The development of radiolabeled quinoline derivatives as PET tracers has enabled the non-invasive study of their behavior in living animals. researchgate.netnih.gov

For instance, a carbon-11 (B1219553) labeled 4-oxo-quinoline derivative was developed as a PET tracer for imaging the cannabinoid type 2 (CB2) receptor, which is implicated in neuroinflammatory diseases. researchgate.netnih.gov In vivo PET imaging in a murine neuroinflammation model demonstrated the specificity of this tracer for the CB2 receptor. researchgate.netnih.gov Similarly, a radiofluorinated quinoline analog was developed for PET imaging of phosphodiesterase 5 (PDE5) in the brain. researchgate.net

Evaluation of Mechanistic Outcomes in Organ-Specific Animal Models

Investigating the effects of a compound in organ-specific animal models can provide detailed insights into its mechanism of action in the context of a particular pathology. For example, quinoline derivatives have been evaluated in canine vascular smooth muscle to understand their effects on 5-HT1-like receptors. nih.gov

In the context of neuroinflammation, as mentioned previously, a murine model was used to demonstrate the in vivo specificity of a quinoline-based PET tracer for the CB2 receptor in the brain. researchgate.netnih.gov Furthermore, in a diet-induced obese mouse model, the mechanistic outcome of CD38 inhibition by quinoline carboxamides was the elevation of NAD levels in specific organs like the liver and muscle. researchgate.net These studies highlight the importance of using relevant animal models to probe the organ-specific effects and mechanistic outcomes of quinoline-based compounds.

Advanced Analytical Methodologies for Research and Characterization of the Compound

High-Resolution Chromatographic Techniques for Compound Purity and Complex Mixture Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide and for its separation from complex mixtures, such as reaction intermediates or biological matrices. These techniques separate compounds based on their differential interactions with a stationary phase (e.g., C18 column) and a mobile phase. UPLC, utilizing smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

For this compound, a typical reversed-phase HPLC or UPLC method would be developed. The selection of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297), would be optimized to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities. The retention time of the compound under specific chromatographic conditions serves as a key identifier. Peak area from the chromatogram is directly proportional to the concentration, allowing for precise quantification and purity determination.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Quinoline (B57606) Carboxamide Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | e.g., 5% to 95% B over 5 minutes | To elute compounds with varying polarities. |

| Flow Rate | 0.4 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) | To ensure optimal separation and peak shape. |

| Column Temp. | 30 - 40 °C | To ensure reproducibility of retention times. |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Mass Spec. | To detect and quantify the compound. |

Mass Spectrometry Techniques (e.g., LC-MS/MS, ESI-TOF, GC-MS) for Structural Confirmation and Quantification in Biological Matrices

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic system like LC (LC-MS), it allows for the analysis of the compound in complex mixtures.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying drugs and metabolites in biological matrices due to its high selectivity and sensitivity. For this compound, a specific transition (the fragmentation of the parent ion into a characteristic product ion) would be monitored to ensure accurate quantification, even in the presence of interfering substances.

ESI-TOF (Electrospray Ionization-Time of Flight) provides high-resolution mass data, enabling the determination of the compound's elemental composition with a high degree of accuracy, which is crucial for confirming its chemical formula.

GC-MS (Gas Chromatography-Mass Spectrometry) is generally less suitable for a compound like this compound due to its relatively low volatility and thermal stability. However, derivatization could potentially make it amenable to GC-MS analysis if required.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, expected fragmentation would likely involve the cleavage of the amide bond, loss of the cyclopentyl group, and fragmentation of the quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Through various NMR experiments, the precise connectivity of atoms and the 3D structure of this compound can be determined.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the protons on the quinoline ring, the cyclopentyl group, and the amide N-H.

¹³C NMR provides information about the carbon skeleton of the molecule.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the amide group, and C=C and C=N stretching vibrations from the quinoline ring.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and purity assessment. The quinoline ring system is a strong chromophore, and the UV-Vis spectrum would show characteristic absorption maxima.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Functional Group / Feature | Expected Observation |

|---|---|---|

| IR | O-H (hydroxyl) | Broad peak around 3300 cm⁻¹ |

| IR | N-H (amide) | Sharp peak around 3400 cm⁻¹ |

| IR | C=O (amide) | Strong peak around 1650 cm⁻¹ |

| IR | C=C, C=N (aromatic) | Peaks in the 1600-1450 cm⁻¹ region |

| UV-Vis | Quinoline Chromophore | Strong absorption maxima likely above 250 nm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This method is the gold standard for absolute stereochemical assignment if chiral centers are present.

Advanced Bioanalytical Methods for Quantification in Pre-clinical Samples (e.g., Ligand-Binding Assays, Immunoassays)

For the quantification of this compound in pre-clinical studies, highly sensitive and specific bioanalytical methods are required. While LC-MS/MS is the most common technique, other methods could be developed.

Ligand-Binding Assays (LBAs) and Immunoassays (such as ELISA) are typically used for large molecules but can be developed for small molecules as well. These assays rely on the specific binding of an antibody or a receptor to the target molecule. Developing such an assay for this compound would require the generation of specific antibodies that recognize the compound, which can be a time-consuming and complex process.

Techniques for Sample Preparation from Complex Biological Matrices (e.g., SPE, LLE, Protein Precipitation)

Before analysis by techniques like LC-MS/MS, this compound must be extracted from the complex biological matrix (e.g., plasma, urine, tissue homogenates) to remove interfering substances.

Protein Precipitation (PPT) is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) separates the compound based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate).

Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction. The sample is passed through a solid sorbent that retains the compound of interest, which is then eluted with a different solvent.

The choice of sample preparation technique depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Acetate |

Development of N Cyclopentyl 2 Hydroxy 4 Quinolinecarboxamide Analogues and Lead Optimization Strategies

Design and Synthesis of Next-Generation Quinolinecarboxamide Derivatives with Modified N-substituents or Quinoline (B57606) Core

The generation of novel analogues of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide hinges on the strategic modification of both the N-substituent and the quinoline core. The primary synthetic route to these carboxamides involves the coupling of a quinoline carboxylic acid with a corresponding amine.

A common synthetic approach begins with a 2-hydroxyquinoline-4-carboxylic acid precursor. This starting material can undergo a one-pot chlorination and amide formation. Treatment with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) generates the intermediate acid chloride. Subsequent reaction with an amine, in this case, cyclopentylamine (B150401) or its derivatives, in a suitable solvent such as tetrahydrofuran (B95107) (THF), yields the desired N-substituted quinolinecarboxamide. mdpi.com

To create a library of analogues with diverse N-substituents, a variety of primary and secondary amines can be employed in the final amidation step. This allows for the exploration of how different alkyl, cycloalkyl, and aromatic groups at this position influence the compound's biological activity.

Modification of the quinoline core introduces another layer of diversity. Techniques such as aromatic nucleophilic substitution can be utilized to introduce various functional groups onto the quinoline ring. For instance, a chloro-substituted quinoline can react with different amines under microwave irradiation to afford a range of amino-substituted derivatives. mdpi.com Alternatively, Suzuki coupling reactions with appropriate boronic acids or esters can be employed to introduce new carbon-carbon bonds, leading to aryl- or heteroaryl-substituted quinoline cores. mdpi.com

The synthesis of quinolinone-3-carboxamide derivatives, a related class of compounds, often starts from anthranilic acids. acs.org These methods provide a versatile toolkit for medicinal chemists to systematically modify the lead structure and explore the structure-activity relationships.

Rational Design Principles for Enhancing Potency, Selectivity, and Biological Stability

The iterative process of lead optimization is guided by rational design principles aimed at maximizing therapeutic efficacy while minimizing off-target effects and metabolic liabilities. Key considerations include enhancing potency, improving selectivity for the biological target, and increasing biological stability.

Enhancing Potency: Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications impact potency. For quinoline derivatives, specific substitutions at various positions on the quinoline ring have been shown to be critical for activity. For instance, in one study on quinoline carboxylic acid analogs, bulky hydrophobic substituents at the C2 position were found to be necessary for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov Similarly, the nature of the substituent at the N-position of the carboxamide can significantly influence binding affinity. The cyclopentyl group in the parent compound likely occupies a specific hydrophobic pocket in the target protein, and modifications to this group, such as altering its size, shape, or polarity, can lead to improved interactions and higher potency.

Improving Selectivity: Achieving selectivity is crucial to reduce off-target toxicities. Rational design for selectivity involves exploiting differences between the target and off-target binding sites. If the target protein has unique structural features, analogues can be designed to specifically interact with these features. For example, introducing functional groups that can form hydrogen bonds or salt bridges with specific residues in the target's active site, which are absent in off-target proteins, can significantly enhance selectivity.

Increasing Biological Stability: A significant challenge in drug development is ensuring that a compound remains intact in the body long enough to exert its therapeutic effect. Quinolinecarboxamides can be susceptible to enzymatic degradation. A key strategy to enhance stability is the use of bioisosteric replacement. This involves substituting a metabolically labile group with a different group that has similar physicochemical properties but is more resistant to metabolism. For example, a benzanilide (B160483) moiety within a quinoline carboxamide, which is prone to enzymatic cleavage, was successfully replaced with a more stable biphenyl (B1667301) group, demonstrating that the core activity could be maintained with improved stability. acs.orgnih.gov Another approach is to block sites of metabolism by introducing atoms like fluorine or deuterium (B1214612), which form stronger bonds with carbon and are less susceptible to enzymatic cleavage.

Identification of Novel Pharmacophoric Elements through Scaffold Modification

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying and modifying these pharmacophoric elements is a cornerstone of drug design.

Scaffold modification, or "scaffold hopping," is a powerful strategy for discovering novel pharmacophoric elements. This involves replacing the central quinolinecarboxamide core with a structurally different scaffold while retaining the key binding interactions. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, a scaffold hopping exercise on a thieno[2,3-b]pyridine (B153569) core, which contained a critical amino carboxamide motif, led to the identification of a novel 2,4-dimethylquinoline (B72138) carboxamide core with potent activity as an M4 positive allosteric modulator. researchgate.net This demonstrates that the essential pharmacophoric features can be presented by a completely different molecular framework.

Structure-activity relationship studies also play a crucial role in defining the pharmacophore. By systematically modifying different parts of the this compound molecule and observing the effect on biological activity, researchers can map out the key features required for interaction with the target. For example, if replacing the hydroxyl group at the 2-position with a hydrogen or a methoxy (B1213986) group leads to a significant loss of activity, it suggests that this hydroxyl group is a critical hydrogen bond donor or acceptor in the pharmacophore. Similarly, the importance of the carbonyl oxygen of the carboxamide and the nitrogen atom of the quinoline ring can be assessed through targeted modifications.

Application of Fragment-Based Drug Discovery and Combinatorial Chemistry to the Quinolinecarboxamide Scaffold

To efficiently explore the chemical space around the this compound scaffold, modern drug discovery techniques such as fragment-based drug discovery (FBDD) and combinatorial chemistry are employed.

Fragment-Based Drug Discovery (FBDD): FBDD starts with the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target protein with low affinity. nih.gov Once a fragment that binds to a specific region of the target is identified, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: The initial fragment is extended by adding new functional groups that can make additional interactions with the protein. researchgate.net For the quinolinecarboxamide scaffold, a fragment corresponding to the quinoline core could be identified, and then various carboxamide side chains could be "grown" from the 4-position to explore different binding pockets.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected by a chemical linker to create a single, more potent molecule. outsourcedpharma.comresearchgate.net

Fragment Merging: Two or more overlapping fragments can be combined into a single new molecule that incorporates the key features of each.

FBDD has been successfully applied to quinoline- and isoquinoline-based scaffolds. For example, 8-hydroxyquinoline (B1678124) fragments were used to develop inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov This approach allows for a more efficient exploration of the chemical space and can lead to leads with better ligand efficiency.

Combinatorial Chemistry: Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.govnih.gov For the quinolinecarboxamide scaffold, a combinatorial library can be generated by reacting a single quinoline carboxylic acid core with a diverse set of amines, or by using a variety of substituted quinoline carboxylic acids with a single amine. This parallel synthesis approach allows for the creation of thousands of compounds that can then be screened for biological activity in high-throughput assays. This method was utilized to generate a library of diverse 2-carboxamide-3-amino-substituted quinoxalines, a scaffold related to quinolines. tandfonline.com

Strategies for Improving Bioavailability and Metabolic Stability for Pre-clinical Progression

For a drug candidate to be successful, it must not only be potent and selective but also possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Several strategies can be employed to enhance these properties for quinolinecarboxamide analogues.

Improving Bioavailability: Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, can be limited by poor absorption or first-pass metabolism. Strategies to improve bioavailability include:

Modulating Physicochemical Properties: Poor permeability across the gut wall can be a major hurdle. By modifying the structure to reduce the number of hydrogen bond donors and acceptors or by modulating the compound's basicity (pKa), passive permeability can often be improved. For some quinoline-4-carboxamides, lowering the basicity was found to increase passive permeability and, consequently, oral bioavailability. nih.gov

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.govnih.gov This approach can be used to overcome poor solubility or permeability. For example, a highly polar group on the quinolinecarboxamide could be masked with a lipophilic promoiety that is cleaved off by enzymes in the body, releasing the active drug.

Formulation Strategies: The formulation of the drug can also significantly impact its bioavailability. For poorly soluble compounds, techniques such as the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems), particle size reduction (micronization or nanocrystals), or the creation of amorphous solid dispersions can enhance dissolution and absorption. nih.govnih.gov

Improving Metabolic Stability: The rate at which a drug is metabolized can significantly affect its half-life and duration of action. The in vitro metabolism of quinoline 3-carboxamide derivatives has been shown to be mediated by cytochrome P450 enzymes. nih.gov Strategies to improve metabolic stability include:

Blocking Metabolic Hotspots: Identifying the specific sites on the molecule that are most susceptible to metabolism ("metabolic hotspots") allows for targeted modifications. Replacing a metabolically labile hydrogen atom with a fluorine or deuterium atom can block oxidation at that position.

Structural Modifications: Introducing steric hindrance near a metabolic site can prevent the enzyme from accessing it. Altering the electronic properties of the molecule, for example, by introducing electron-withdrawing groups, can also decrease the rate of metabolism. Studies on quinoline-based phosphodiesterase 5 inhibitors have explored the relationship between structure and metabolic stability. researchgate.net

Reducing Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing the lipophilicity (clogP) of the quinolinecarboxamide analogues, for instance by replacing aromatic substituents with smaller, more polar groups, can lead to improved metabolic stability. nih.gov

By systematically applying these lead optimization strategies, researchers can refine the pharmacological and pharmacokinetic profile of this compound analogues, paving the way for the selection of promising pre-clinical candidates.

Future Research Directions and Translational Prospects for N Cyclopentyl 2 Hydroxy 4 Quinolinecarboxamide

Exploration of Undiscovered Biological Targets and Pathways for Quinolinecarboxamides

The diverse bioactivities of quinoline (B57606) and quinolone derivatives, ranging from anti-inflammatory and antioxidant to antimicrobial and anticancer effects, suggest that the N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide scaffold may interact with a multitude of biological targets. nih.gov Future research should prioritize the systematic exploration of these potential targets to uncover novel mechanisms and therapeutic applications.

A primary approach involves comprehensive screening against diverse target families. For instance, given that some quinolinone carboxamides exhibit anti-inflammatory properties through lipoxygenase (LOX) inhibition, this compound could be evaluated against a panel of inflammatory enzymes and receptors. nih.gov Similarly, its potential as an antibacterial agent could be investigated by screening against essential bacterial enzymes, building on findings for other N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides that have shown promise against pathogens like S. aureus. nih.gov

Furthermore, phenotypic screening of this compound in various disease models, followed by target deconvolution, could reveal unexpected therapeutic activities. This unbiased approach has been successful in identifying novel mechanisms for other quinoline derivatives, such as the inhibition of translation elongation factor 2 (PfEF2) in malaria parasites. acs.org

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Kinases | Many quinoline derivatives modulate kinase activity; implicated in cancer and inflammation. nih.gov | Oncology, Immunology |

| G-protein coupled receptors (GPCRs) | A major class of drug targets; modulation can affect a wide range of physiological processes. | Multiple |

| Ion Channels | Certain quinoline-carboxamides act as P2X7R antagonists, suggesting potential activity at other ion channels. nih.gov | Neurology, Inflammation |

| Nuclear Receptors | These receptors regulate gene expression and are involved in metabolic and inflammatory diseases. | Metabolic Disorders, Immunology |

| Epigenetic Targets | Inhibition or activation of epigenetic modifiers is a growing area in drug discovery. | Oncology, Genetic Disorders |

Development of Novel and Efficient Synthetic Methodologies for Diversification

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Current synthetic routes to quinoline-4-carboxamides can be multi-step processes. acs.org Future efforts should focus on creating more streamlined and modular synthetic pathways that allow for rapid diversification of the core structure.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the quinoline core. acs.org Additionally, the development of one-pot or flow chemistry processes could significantly improve the efficiency and scalability of synthesis. The ability to easily modify the cyclopentyl group, the carboxamide linker, and various positions on the quinoline ring will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for a Holistic Understanding of Compound Action

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. nih.govmdpi.com This approach moves beyond a single target focus to provide a comprehensive view of the compound's impact on cellular pathways and networks. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can generate a detailed molecular signature of the compound's activity. nih.gov

For example, treating cells with this compound and subsequently performing RNA sequencing (transcriptomics) and mass spectrometry-based proteomics would reveal changes in gene expression and protein abundance. nih.gov Metabolomic analysis could then identify alterations in cellular metabolism, providing further insight into the compound's mechanism of action. This integrated approach can help in identifying not only the primary target but also downstream signaling pathways and potential off-target effects. researchgate.net

Advanced Mechanistic Studies to Fully Elucidate Compound Mode of Action

A deep understanding of the molecular mechanism of action is fundamental for the rational development of any therapeutic agent. For this compound, this will involve a combination of computational and experimental approaches. Molecular docking studies can predict the binding mode of the compound to its putative targets, guiding further experimental validation. nih.govnih.gov

Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target protein. Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. Furthermore, cell-based assays using genetically modified cell lines (e.g., CRISPR-Cas9 knockouts) can confirm the on-target activity and elucidate the functional consequences of target engagement.

Identification of Novel Applications for the Quinolinecarboxamide Scaffold in Emerging Biological Fields (Pre-clinical focus)

The unique chemical properties of the quinolinecarboxamide scaffold make it an attractive starting point for exploring novel therapeutic applications in emerging areas of biology. Pre-clinical investigations should be initiated to explore the potential of this compound in fields such as immunomodulation, neuroinflammation, and rare diseases.

Given that related compounds have shown effects on the immune system, the potential of this compound to modulate inflammatory pathways in autoimmune diseases or to enhance anti-tumor immunity could be investigated. nih.gov Its ability to cross the blood-brain barrier (if established) would make it a candidate for treating neurodegenerative diseases with an inflammatory component. Furthermore, phenotypic screening in models of rare genetic disorders could uncover unexpected therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide, and what key reaction conditions optimize yield?

The synthesis of quinolinecarboxamide derivatives typically involves multi-step procedures. For analogs like N-cyclopentyl-2-phenylquinoline-4-carboxamide ( ), key steps include:

- Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

- Amide coupling : Reaction of the quinoline-4-carboxylic acid intermediate with cyclopentylamine using coupling agents like EDCI/HOBt.

- Hydroxylation : For 2-hydroxy derivatives, post-synthetic oxidation or hydroxyl group protection/deprotection strategies are critical. Optimize reaction temperatures (e.g., 60–80°C for amidation) and solvent systems (e.g., DMF for solubility) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Adhere to rigorous analytical protocols:

- Nuclear Magnetic Resonance (NMR) : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions and cyclopentyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected ~316.4 g/mol for analogs) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solubility characteristics should be considered when formulating solutions for in vitro assays?

For analogs like N-cyclopentyl-2-phenylquinoline-4-carboxamide, solubility in aqueous buffers is typically low (e.g., 1.4 µg/mL in ). Methodological recommendations:

- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).

- Pre-screen solubility in PBS or cell culture media via nephelometry.

- For in vivo studies, consider PEG-based formulations or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How do structural modifications at the 2-hydroxy and cyclopentyl positions influence bioactivity, based on SAR studies?

Comparative studies on quinolinecarboxamide analogs () reveal:

- 2-Hydroxy group : Enhances hydrogen bonding with enzyme active sites (e.g., kinases), improving inhibition potency.

- Cyclopentyl vs. Aryl substituents : Bulky cyclopentyl groups may reduce membrane permeability but increase target specificity.

- Substituent comparisons : Chlorophenyl analogs (e.g., N-(4-chlorophenyl)-4-hydroxyquinoline) show higher activity than fluorophenyl derivatives due to enhanced hydrophobic interactions .

Q. What methodologies resolve contradictions between computational binding predictions and experimental IC50 values?

Address discrepancies using:

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating protein-ligand interactions over 100+ ns to account for conformational flexibility.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate predicted ΔG values.

- Mutagenesis Studies : Replace key residues (e.g., catalytic lysines) to confirm binding hypotheses .

Q. What experimental strategies validate target engagement specificity in cellular models?

- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled analogs) to quantify displacement in live cells.

- CRISPR Knockouts : Generate target gene KO cell lines and compare compound efficacy.

- Chemical Proteomics : Employ affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Q. How should researchers analyze unexpected byproducts during synthesis?

- LC-MS/MS Screening : Detect low-abundance impurities (<0.1%) via high-sensitivity mass spectrometry.

- Mechanistic Studies : Use deuterated solvents or radical scavengers to identify side-reaction pathways (e.g., oxidative dimerization).

- Crystallography : Resolve structures of byproducts to confirm regiochemical deviations .

Q. What are critical considerations for designing stable isotope-labeled analogs for pharmacokinetic studies?

- Isotope Placement : Label metabolically stable positions (e.g., cyclopentyl carbons) to avoid isotopic exchange.

- Synthesis : Use <sup>13</sup>C-cyclopentylamine or <sup>2</sup>H4-DMSO in key steps.

- Analytical Validation : Ensure isotopic purity (>99%) via HRMS and correct for natural isotope abundance in MS/MS fragmentation .

Q. How do crystal packing forces affect the conformational stability of the quinoline core?

X-ray crystallography of 2-(4-methylphenyl)quinoline-4-carboxylic acid () reveals:

- π-π Stacking : Planar quinoline cores form stacked dimers, stabilizing the solid state.

- Hydrogen Bonding : Carboxamide groups participate in intermolecular H-bonds, influencing solubility and melting points.

- Polymorphism Screening : Use solvent vapor diffusion to identify stable crystalline forms for formulation .

Q. What statistical approaches analyze dose-response relationships in enzyme inhibition?

- Nonlinear Regression : Fit data to Hill or Log-logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.

- Bootstrap Analysis : Generate 95% confidence intervals for EC50 values from triplicate experiments.

- Synergy Assessment : Apply Chou-Talalay combination indices for multi-target inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.